molecular formula C15H20N6O B11126617 (4-ethylpiperazin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

(4-ethylpiperazin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B11126617
M. Wt: 300.36 g/mol
InChI Key: KOVHWAMJHAFGRN-UHFFFAOYSA-N
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Description

(4-ethylpiperazin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with an ethyl group and a phenyl ring substituted with a tetrazole group, connected via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethylpiperazin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrazole-substituted phenyl compound, followed by the introduction of the piperazine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-ethylpiperazin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-ethylpiperazin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-ethylpiperazin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H20N6O

Molecular Weight

300.36 g/mol

IUPAC Name

(4-ethylpiperazin-1-yl)-[4-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C15H20N6O/c1-3-19-8-10-20(11-9-19)15(22)13-4-6-14(7-5-13)21-12(2)16-17-18-21/h4-7H,3,8-11H2,1-2H3

InChI Key

KOVHWAMJHAFGRN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=NN=N3)C

Origin of Product

United States

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